molecular formula C23H16ClN3O2S B2428891 methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate CAS No. 443349-35-7

methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate

Cat. No.: B2428891
CAS No.: 443349-35-7
M. Wt: 433.91
InChI Key: QPRRAAXLMJZYEN-UHFFFAOYSA-N
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Description

methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate is a complex organic compound with the molecular formula C23H16ClN3O2S and a molecular weight of 433.91

Preparation Methods

The synthesis of methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzyl chloride with a thiol derivative, followed by cyclization with benzimidazole and quinazoline derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral properties. The benzimidazoquinazoline scaffold is known for its ability to interact with various biological targets, making it a valuable lead compound in drug discovery . Additionally, it can be used in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar compounds to methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate include other benzimidazoquinazoline derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, compounds with different halogen substitutions or varying alkyl chains may exhibit distinct pharmacokinetic profiles and therapeutic potentials .

Properties

IUPAC Name

methyl 6-[(2-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2S/c1-29-22(28)14-10-11-16-19(12-14)26-23(30-13-15-6-2-3-7-17(15)24)27-20-9-5-4-8-18(20)25-21(16)27/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRAAXLMJZYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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